N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The benzofuro[3,2-d]pyrimidin-3(4H)-yl group, in particular, is a fused ring system that could contribute to the compound’s stability and reactivity .Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
- The study by Garner et al. (2015) on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, details the preclinical pharmacodynamic and pharmacokinetic properties crucial for guiding dose selection in clinical trials for major depressive disorder. This research highlights the importance of understanding receptor binding affinities and safety pharmacology in developing new medications (Garner et al., 2015).
Environmental Toxicology
- Osaka et al. (2016) characterized exposure to neonicotinoid insecticides in Japanese children, indicating the significance of monitoring environmental toxicants and their effects on vulnerable populations. This type of study can inform the safety assessment of chemical compounds and their environmental impact (Osaka et al., 2016).
Genotyping and Enzyme Activity
- Research by Payton and Sim (1998) identified two novel allelic variants of the human arylamine N-acetyltransferase type 1 (NAT1) gene, underscoring the role of genetic variations in drug metabolism and the development of personalized medicine approaches (Payton & Sim, 1998).
Drug Metabolism and Toxicity
- A study on the clinical relevance of pyrimidine nucleoside phosphorylase (PyNPase) and dihydropyrimidine dehydrogenase (DPD) concentrations in colorectal cancer by Hiroyasu et al. (2001) illustrates the importance of enzyme levels in predicting drug efficacy and toxicity, contributing to the optimization of chemotherapy treatments (Hiroyasu et al., 2001).
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4/c1-2-11-24-18(27)13-26-21(28)20-19(16-5-3-4-6-17(16)30-20)25(22(26)29)12-14-7-9-15(23)10-8-14/h2-10H,1,11-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDZCBLZVXADQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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